molecular formula C23H26N4O2S B2920711 3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene CAS No. 423143-30-0

3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B2920711
CAS No.: 423143-30-0
M. Wt: 422.55
InChI Key: KNWVPAMBLJCVNQ-UHFFFAOYSA-N
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Description

The compound “4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is a unique chemical with the linear molecular formula C24H22N4O2S . It’s part of a collection of rare and unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The compound has a complex structure, as indicated by its linear molecular formula C24H22N4O2S . Further analysis would require more specific data or a detailed structural diagram, which is not provided in the search results.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 430.533 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structural similarities have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic properties. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/COX-2) and exhibited high selectivity indices, analgesic activity, and anti-inflammatory activity, suggesting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity

Several studies have focused on the synthesis of compounds with potential anticancer activities. For instance, derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide were synthesized and evaluated for their anticancer and anti-inflammatory activities. Some derivatives showed selective influence on cancer cell lines, and others exhibited excellent anti-inflammatory activity (Ghule, Deshmukh, & Chaudhari, 2013).

Pharmacological Properties

Research into the pharmacological properties of similar compounds has identified potent inhibitors of specific enzymes and receptors, suggesting their utility in treating various diseases. For example, the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents showed that derivatives exhibited potent in vivo activities, indicating their potential as antipsychotic agents with fewer side effects (Norman, Navas, Thompson, & Rigdon, 1996).

Selective Receptor Agonists

Piperazin-1-yl substituted unfused heterobiaryls have been synthesized as ligands for the 5-HT7 receptors. These studies aimed to elucidate structural features affecting binding affinity, demonstrating that certain substitutions could significantly increase binding affinity and showing potential for developing selective receptor agonists (Strekowski et al., 2016).

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, it’s generally important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes when handling chemical compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The future directions for the use and study of this compound are not specified in the search results. It’s part of a collection of rare and unique chemicals provided to early discovery researchers , suggesting it may have potential applications in various fields of research.

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor (D2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several key functions including motor control, reward, and reinforcement.

Mode of Action

The compound acts as a dopamine agonist , meaning it binds to and activates the dopamine D2 receptor . This activation mimics the action of dopamine, a neurotransmitter that is naturally produced in the brain. The compound also displays α2-adrenergic antagonist properties , which means it blocks the α2-adrenergic receptors .

Biochemical Pathways

Upon activation of the D2 receptor, the compound influences several downstream effects. It stimulates the brain cortical electrophysiology in a “dopaminergic” type . This can have various functional implications depending on the specific pathways and regions of the brain involved.

Pharmacokinetics

The compound is rapidly absorbed after oral administration, with a Tmax (time to reach maximum concentration) of 1 hour . Its plasma protein binding rate is relatively low, suggesting that the compound and other drugs have a low likelihood of interacting . The half-life (t1/2) of the compound ranges from 1.7 to 6.9 hours . The compound has two metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . About 68% of the absorbed compound is excreted from the kidneys in the form of these metabolites within 24 hours, and all is cleared within 48 hours . About 25% is excreted via the bile . The compound gradually releases its active ingredients, and its therapeutic effect can last for more than 24 hours .

Result of Action

The activation of the D2 receptor by the compound can lead to various molecular and cellular effects. For instance, it can increase blood flow in the femoral artery, possibly due to inhibition of sympathetic nerve tension . This can improve peripheral circulation and have therapeutic effects on conditions such as intermittent claudication (pain when walking) caused by peripheral arterial occlusive disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound It’s important to note that individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s action and efficacy.

Properties

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-15-24-22(21-17-4-2-3-5-20(17)30-23(21)25-15)27-10-8-26(9-11-27)13-16-6-7-18-19(12-16)29-14-28-18/h6-7,12H,2-5,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWVPAMBLJCVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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